Ethyl 3-(4-nitrophenyl)propanoate
Overview
Description
Ethyl 3-(4-nitrophenyl)propanoate is an organic compound belonging to the ester family. It is characterized by the presence of an ethyl ester group attached to a 3-(4-nitrophenyl)propanoate moiety. This compound is notable for its applications in organic synthesis and its role as an intermediate in the production of various chemical substances.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-(4-nitrophenyl)propanoate can be synthesized through the esterification of 3-(4-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-purity reactants and controlled reaction environments ensures the production of high-quality ester.
Types of Reactions:
Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group, forming ethyl 3-(4-aminophenyl)propanoate.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-(4-nitrophenyl)propanoic acid and ethanol.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Reduction: Ethyl 3-(4-aminophenyl)propanoate.
Hydrolysis: 3-(4-nitrophenyl)propanoic acid and ethanol.
Substitution: Various substituted ethyl 3-(4-nitrophenyl)propanoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(4-nitrophenyl)propanoate is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In studies involving enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: As a precursor in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of ethyl 3-(4-nitrophenyl)propanoate depends on its specific application. In reduction reactions, the nitro group undergoes a series of electron transfer steps leading to the formation of an amino group. In hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol.
Comparison with Similar Compounds
Ethyl 3-(4-nitrophenyl)propanoate can be compared with other esters such as:
Ethyl 3-(4-aminophenyl)propanoate: The reduced form of this compound, which has an amino group instead of a nitro group.
Ethyl 3-(4-chlorophenyl)propanoate: A similar ester with a chlorine substituent on the aromatic ring.
Ethyl 3-(4-methoxyphenyl)propanoate: An ester with a methoxy group on the aromatic ring.
Uniqueness: this compound is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and allows for a variety of functional group transformations. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-4,6-7H,2,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKUTNMKCRVGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468418 | |
Record name | Ethyl 3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7116-34-9 | |
Record name | Ethyl 4-nitrobenzenepropanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7116-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(4-nitrophenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.